5-Chloro-8-propoxyquinoline

Description

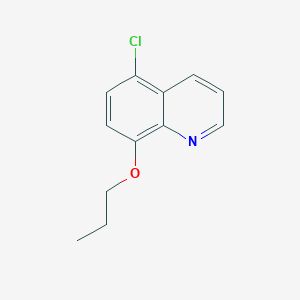

5-Chloro-8-propoxyquinoline is a halogenated quinoline derivative featuring a chlorine atom at the 5-position and a propoxy (–OCH₂CH₂CH₃) group at the 8-position of the quinoline ring. Quinoline derivatives are renowned for their diverse applications in medicinal chemistry, coordination chemistry, and materials science due to their planar aromatic structure and ability to chelate metal ions .

Properties

IUPAC Name |

5-chloro-8-propoxyquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO/c1-2-8-15-11-6-5-10(13)9-4-3-7-14-12(9)11/h3-7H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMJKPVGWYYIWSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C2C(=C(C=C1)Cl)C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-propoxyquinoline typically involves the chlorination of 8-hydroxyquinoline followed by the introduction of a propoxy group. One common method includes:

Chlorination: 8-hydroxyquinoline is treated with a chlorinating agent such as thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 5-position.

Propoxylation: The chlorinated intermediate is then reacted with propyl alcohol in the presence of a base like potassium carbonate to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chloridization: Using large reactors to chlorinate 8-hydroxyquinoline.

Extraction and Purification: The product is extracted and purified through crystallization or distillation to achieve high purity levels suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-propoxyquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized using agents like potassium permanganate.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Quinoline derivatives with oxidized functional groups.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups

Scientific Research Applications

5-Chloro-8-propoxyquinoline has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in treating diseases like tuberculosis and malaria.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Chloro-8-propoxyquinoline involves its interaction with various molecular targets:

Molecular Targets: It can bind to DNA and proteins, disrupting their normal function.

Pathways Involved: It interferes with cellular processes such as DNA replication and protein synthesis, leading to cell death in microorganisms

Comparison with Similar Compounds

8-Substituted Quinoline Derivatives

Alkoxy Derivatives

- 8-Methoxyquinoline-5-sulfonyl chloride: This derivative contains a methoxy (–OCH₃) group at position 8 and a sulfonyl chloride (–SO₂Cl) at position 5. The sulfonyl chloride group increases reactivity, making it a precursor for sulfonamide-based pharmaceuticals. However, the methoxy group reduces solubility in polar solvents compared to the propoxy analog .

- 5-Chloro-7-phenyl-8-isopropoxyquinoline: The isopropoxy group (–OCH(CH₃)₂) introduces steric hindrance, which may reduce metabolic degradation compared to the linear propoxy chain in 5-chloro-8-propoxyquinoline. This compound also features a phenyl group at position 7, enhancing π-π stacking interactions in material science applications .

Hydroxy and Chloro Variations

- 5-Chloro-8-hydroxyquinoline: A well-studied antimicrobial and metal-chelating agent.

- 5,7-Dichloro-8-hydroxyquinoline (Chloroxine): The additional chlorine at position 7 increases electronegativity, improving antimicrobial activity but reducing solubility (e.g., 0.08 g/L in acetonitrile at 298 K) compared to 5-chloro-8-hydroxyquinoline .

Functional Group Variations

- 5-Chloroquinoline-8-carbaldehyde: The aldehyde group (–CHO) at position 8 allows for Schiff base formation, useful in synthesizing coordination polymers. However, the aldehyde’s polarity reduces lipophilicity compared to the propoxy group .

- 5-Chloroquinoline-8-sulfonamide: The sulfonamide (–SO₂NH₂) group enhances hydrogen-bonding capacity, making it a candidate for enzyme inhibition. Its solubility in aqueous media exceeds that of alkoxy derivatives .

Physicochemical Properties

Solubility Trends (Data from ):

| Compound | Solubility in Acetonitrile (g/L, 298 K) | Solubility in NMP (g/L, 298 K) |

|---|---|---|

| 5-Chloro-8-hydroxyquinoline | 0.12 | 12.45 |

| 5,7-Dichloro-8-hydroxyquinoline | 0.08 | 9.87 |

| This compound (inferred) | ~0.05–0.10 (predicted) | ~8.0–10.0 (predicted) |

Alkoxy groups (e.g., propoxy) generally reduce aqueous solubility but enhance solubility in non-polar solvents like toluene compared to hydroxylated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.